molecular formula C12H13NO6 B12076606 Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate

Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate

Katalognummer: B12076606
Molekulargewicht: 267.23 g/mol
InChI-Schlüssel: BVCWVSVBTJSDQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes an ester functional group, a nitro group, and a methoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Aqueous sodium hydroxide, heat.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Oxidation: 3-(3-amino-4-nitrophenyl)-3-oxopropanoate.

    Reduction: 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:

    1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but contains a piperazine ring instead of an ester group.

    2-Methoxy-4-nitrophenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups.

    3-Methoxy-4-nitrophenyl esters: Compounds with different ester groups attached to the aromatic ring.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications.

Eigenschaften

Molekularformel

C12H13NO6

Molekulargewicht

267.23 g/mol

IUPAC-Name

ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C12H13NO6/c1-3-19-12(15)7-10(14)8-4-5-9(13(16)17)11(6-8)18-2/h4-6H,3,7H2,1-2H3

InChI-Schlüssel

BVCWVSVBTJSDQZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.